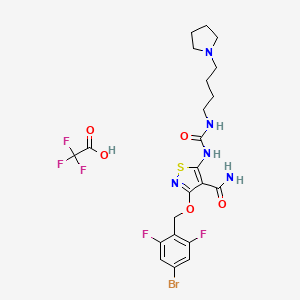

CP-547632 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25BrF5N5O5S |

|---|---|

Molecular Weight |

646.4 g/mol |

IUPAC Name |

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H24BrF2N5O3S.C2HF3O2/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;3-2(4,5)1(6)7/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);(H,6,7) |

InChI Key |

WIHDHJQGGVAEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-547,632 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 trifluoroacetate (TFA) is a potent, orally bioavailable, small-molecule inhibitor of receptor tyrosine kinases (RTKs) that play a pivotal role in tumor angiogenesis and growth. This technical guide provides a comprehensive overview of the core mechanism of action of CP-547,632, detailing its molecular targets, downstream signaling effects, and the experimental evidence that substantiates its anti-angiogenic and anti-tumor activities. The information is presented with clearly structured data, detailed experimental protocols, and visualizations to facilitate a deep understanding for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and FGF Receptors

CP-547,632 is a novel isothiazole derivative that functions as an ATP-competitive inhibitor of key tyrosine kinases.[1] Its primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and basic Fibroblast Growth Factor (bFGF) receptor kinases.[2][3] By binding to the ATP-binding pocket of these receptors, CP-547,632 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[2]

Signaling through the VEGF/VEGFR-2 and FGF/FGFR pathways is critical for endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Tumors rely on angiogenesis to secure a blood supply for growth and metastasis.[1] By inhibiting these key drivers of angiogenesis, CP-547,632 exerts a powerful anti-tumor effect.[2]

Quantitative Data: In Vitro and In Vivo Potency

The inhibitory activity of CP-547,632 has been quantified in a series of biochemical and cell-based assays, as well as in preclinical in vivo models. The following tables summarize the key quantitative data.

| Target/Assay | IC50 / EC50 | Reference |

| VEGFR-2 Kinase Autophosphorylation | 11 nM | [1][2] |

| Basic FGF Receptor (FGFR) Kinase | 9 nM | [1][2] |

| VEGF-Stimulated VEGFR-2 Phosphorylation (Whole Cell) | 6 nM | [1][2][3] |

| VEGF-Stimulated HUVEC Proliferation | 14 nM | [2] |

| bFGF-Stimulated HUVEC Proliferation | 53 nM | [2] |

| In Vivo VEGFR-2 Phosphorylation (NIH3T3/H-ras tumors) | 590 ng/mL | [1][2][3] |

Table 1: In Vitro and In Vivo Inhibitory Potency of CP-547,632

| Tumor Xenograft Model | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition | Reference |

| Colo-205 (human colon) | 100 | 85% | [1][2] |

| DLD-1 (human colon) | 100 | 69% | [2] |

| MDA-MB-231 (human breast) | 100 | Dose-dependent inhibition | [2] |

Table 2: Anti-Tumor Efficacy of CP-547,632 in Human Tumor Xenograft Models

| Parameter | Effect | Reference |

| Microvascular Density (Colo-205 & DLD-1 tumors) | Significant decrease (25-38%) at 100 mg/kg | [2] |

Table 3: Effect of CP-547,632 on Tumor Microvascular Density

Signaling Pathways and Experimental Workflows

The mechanism of action of CP-547,632 can be visualized through its impact on key signaling pathways and the experimental workflows used to elucidate this mechanism.

Figure 1: Simplified signaling pathway of CP-547,632's mechanism of action.

Figure 2: Experimental workflow for characterizing CP-547,632.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of CP-547,632, based on the primary literature.[2]

VEGFR-2 Kinase Autophosphorylation Assay

-

Objective: To determine the in vitro inhibitory activity of CP-547,632 on VEGFR-2 kinase autophosphorylation.

-

Methodology:

-

The VEGFR-2 enzyme is incubated with varying concentrations of CP-547,632 and ATP in a 96-well plate.

-

The reaction is allowed to proceed at room temperature for 10 minutes.

-

The level of VEGFR-2 autophosphorylation is quantified, typically using an ELISA-based method or radioisotope incorporation.

-

The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC50) is calculated. A Lineweaver-Burk plot is used to confirm the ATP-competitive nature of the inhibition.

-

VEGF-Stimulated VEGFR-2 Phosphorylation in a Whole Cell Assay

-

Objective: To assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

-

Methodology:

-

Porcine aorta endothelial cells stably expressing full-length VEGFR-2 are used.

-

Cells are serum-deprived overnight.

-

CP-547,632 is added to the cells at various concentrations and incubated for 1 hour at 37°C in a 5% CO2 incubator.

-

The cells are then stimulated with 500 ng/mL of VEGF.

-

Whole-cell lysates are prepared and immunoprecipitated using an anti-VEGFR-2 antibody.

-

Western blot analysis is performed on the immunoprecipitates using antibodies that recognize either the total VEGFR-2 protein or the phosphorylated form (anti-phosphotyrosine).

-

Band densities are quantified to determine the IC50 value.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

-

Objective: To evaluate the effect of CP-547,632 on VEGF- and bFGF-stimulated endothelial cell proliferation.

-

Methodology:

-

HUVECs are seeded in 96-well plates and allowed to attach.

-

The cells are serum-starved to synchronize their cell cycle.

-

Cells are then treated with various concentrations of CP-547,632 in the presence of a constant concentration of either VEGF or bFGF.

-

After a 48-72 hour incubation period, cell proliferation is assessed using a standard method such as the MTT assay or by measuring tritiated thymidine incorporation.

-

The IC50 value for the inhibition of proliferation is calculated.

-

Murine Corneal Angiogenesis Assay

-

Objective: To determine the in vivo anti-angiogenic activity of CP-547,632.

-

Methodology:

-

A small pellet containing VEGF is surgically implanted into a micropocket created in the avascular cornea of a mouse.

-

The animals are then treated with daily oral doses of CP-547,632 for 5 days.

-

The extent of new blood vessel growth from the limbus towards the pellet is observed and quantified daily using a slit-lamp microscope.

-

The area of neovascularization is measured to assess the inhibitory effect of the compound.

-

Sponge Angiogenesis Assay

-

Objective: To directly compare the in vivo inhibitory activity of CP-547,632 against VEGF- and bFGF-induced angiogenesis.

-

Methodology:

-

Sterile surgical sponges soaked with either VEGF or bFGF are implanted subcutaneously into mice.

-

Mice are treated with daily oral doses of CP-547,632.

-

After a set period (e.g., 5 days), the sponges are explanted.

-

The extent of angiogenesis is quantified by measuring the hemoglobin content of the sponges, which is an indicator of blood vessel formation.

-

Human Tumor Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of CP-547,632.

-

Methodology:

-

Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231) are injected subcutaneously into the flank of athymic nude mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral doses of CP-547,632.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, the percentage of tumor growth inhibition is calculated.

-

Microvascular Density (MVD) Measurement

-

Objective: To assess the effect of CP-547,632 on the density of blood vessels within the tumor.

-

Methodology:

-

Tumors from the xenograft studies are harvested and fixed.

-

Paraffin-embedded tumor sections are prepared.

-

Immunohistochemical staining is performed using an antibody against the endothelial cell marker CD31.

-

The stained sections are examined under a microscope, and the number of microvessels in a defined area is counted to determine the microvascular density.

-

Conclusion

CP-547,632 TFA is a potent dual inhibitor of VEGFR-2 and FGF receptor tyrosine kinases. Its mechanism of action is centered on the ATP-competitive inhibition of these receptors, leading to the suppression of downstream signaling pathways that are crucial for angiogenesis. This anti-angiogenic activity translates into significant inhibition of tumor growth in various preclinical models. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental protocols, firmly establish the core mechanism of action of CP-547,632 and underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational understanding for further research and development of this and similar targeted therapies.

References

CP-547,632 TFA: A Technical Guide to a Dual VEGFR-2 and FGF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 is a potent, orally active, and ATP-competitive small molecule inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor (FGF) kinases.[1][2][3] By effectively blocking these key signaling pathways, CP-547,632 demonstrates significant anti-angiogenic and antitumor efficacy. This technical guide provides a comprehensive overview of CP-547,632, including its mechanism of action, biochemical and cellular activity, in vivo pharmacology, and detailed experimental protocols for its characterization.

Mechanism of Action

CP-547,632 exerts its therapeutic effects by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF and FGF signaling pathways.[1][3]

-

VEGFR-2 Inhibition: Vascular endothelial growth factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. CP-547,632 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

-

FGF Receptor (FGFR) Inhibition: The fibroblast growth factor (FGF) signaling pathway is also critically involved in angiogenesis and tumor cell proliferation. Similar to VEGFR-2, the binding of FGF to its receptor (FGFR) leads to receptor dimerization, transphosphorylation, and activation of downstream signaling pathways. CP-547,632 also effectively inhibits the kinase activity of FGF receptors.

Biochemical and Cellular Activity

The inhibitory activity of CP-547,632 has been quantified in various biochemical and cellular assays.

| Parameter | Target/Assay | Value | Reference |

| IC50 | VEGFR-2 Kinase | 11 nM | [1][2][3][4] |

| IC50 | FGF Kinase | 9 nM | [1][2][3][4] |

| IC50 | VEGF-stimulated VEGFR-2 Autophosphorylation (in whole cells) | 6 nM | [1][2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CP-547,632 demonstrates selectivity for VEGFR-2 and bFGF over other tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3] In cellular assays, CP-547,632 inhibits VEGF-stimulated VEGFR-2 phosphorylation in a dose-dependent manner.[1][2][3]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have demonstrated the in vivo anti-angiogenic and antitumor activity of CP-547,632.

| Parameter | Model | Dose/Regimen | Result | Reference |

| Tumor Growth Inhibition | Colo-205, DLD-1, and MDA-MB-231 xenografts | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent inhibition of tumor growth | [1][3] |

| Plasma Concentration | Single oral dose in mice | 50 mg/kg | Plasma concentrations exceeded 500 ng/ml for 12 hours | [1][3] |

Oral administration of CP-547,632 leads to a dose-dependent inhibition of VEGFR-2 phosphorylation within tumor xenografts.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the VEGFR-2 and FGF signaling pathways and the point of inhibition by CP-547,632.

Caption: VEGFR-2 Signaling Pathway Inhibition by CP-547,632.

Caption: FGF Signaling Pathway Inhibition by CP-547,632.

Experimental Workflows

The following diagrams outline the workflows for key experimental assays used to characterize CP-547,632.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: Cellular VEGFR-2 Phosphorylation Assay Workflow.

Experimental Protocols

In Vitro Kinase Assay (VEGFR-2 and FGF)

This protocol is adapted from standard kinase assay methodologies.

Materials:

-

Recombinant human VEGFR-2 or FGF kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

CP-547,632 (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and scintillation counter for radioactive assay

Procedure:

-

Prepare serial dilutions of CP-547,632 in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and CP-547,632 dilution.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (if using a non-continuous assay).

-

Measure the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP production. For a radioactive assay, spot the reaction mixture onto P81 paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular VEGFR-2 Phosphorylation Assay

This protocol describes a whole-cell assay to measure the inhibition of VEGF-induced VEGFR-2 autophosphorylation.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

-

Cell culture medium (e.g., EGM-2)

-

Phosphate-buffered saline (PBS)

-

VEGF-A

-

CP-547,632 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

-

Western blotting reagents and equipment or ELISA kit for phospho-VEGFR-2

Procedure:

-

Plate HUVECs in appropriate culture vessels and grow to near confluence.

-

Serum-starve the cells for 4-24 hours in basal medium.

-

Pre-incubate the cells with various concentrations of CP-547,632 for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Immediately place the plates on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total VEGFR-2 by Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and calculate the percentage of inhibition of VEGFR-2 phosphorylation for each concentration of CP-547,632.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of CP-547,632 in a human tumor xenograft model.

Materials:

-

Athymic nude mice

-

Human tumor cell line (e.g., Colo-205, DLD-1, MDA-MB-231)

-

Matrigel (optional)

-

CP-547,632 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject human tumor cells subcutaneously into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CP-547,632 or vehicle orally, once daily, at the desired dose levels.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 10-24 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

CP-547,632 is a potent dual inhibitor of VEGFR-2 and FGF kinases with demonstrated anti-angiogenic and antitumor properties in preclinical models. Its oral bioavailability and efficacy in inhibiting tumor growth make it a significant compound for further investigation in the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition of CP-547,632 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 is a potent, orally active, small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis. This document provides a comprehensive technical overview of CP-547,632, with a focus on its mechanism of action as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases. Detailed experimental protocols for in vitro and in vivo characterization, along with collated quantitative data and visual representations of relevant signaling pathways and experimental workflows, are presented to support further research and development efforts in the field of anti-angiogenic cancer therapy.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are key signaling molecules that promote angiogenesis by activating their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells. Consequently, the inhibition of VEGFR and FGFR signaling has emerged as a promising strategy for cancer treatment.

CP-547,632 is a novel isothiazole derivative that has demonstrated potent inhibitory activity against VEGFR-2 and FGF kinases. Its mechanism of action is through competitive binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. This guide details the biochemical and cellular activity of CP-547,632, its in vivo efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

CP-547,632 functions as an ATP-competitive inhibitor of VEGFR-2 and FGF kinases. This means that it directly competes with endogenous ATP for binding to the catalytic kinase domain of the receptor. By occupying the ATP-binding site, CP-547,632 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates, a crucial step in the activation of the signaling pathway. This mode of inhibition is reversible and concentration-dependent.

Figure 1: ATP-Competitive Inhibition by CP-547,632.

Quantitative Data

The inhibitory activity of CP-547,632 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 11 | [1][2][3] |

| FGF | 9 | [1][2][3] |

IC50: The half maximal inhibitory concentration.

Table 2: Cellular Activity

| Assay | Cell Line | IC50 (nM) | Reference |

| VEGF-stimulated VEGFR-2 Phosphorylation | Porcine Aortic Endothelial (PAE) cells expressing VEGFR-2 | 6 | [2][3] |

Table 3: In Vivo Efficacy and Pharmacodynamics

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Athymic Mice | Colo-205, DLD-1, MDA-MB-231 Xenografts | 6.25-100 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition | [2][4] |

| Mice | NIH3T3/H-ras Tumors | Oral administration | Dose-dependent inhibition of VEGFR-2 phosphorylation (EC50 = 590 ng/ml) | [3] |

p.o.: per os (by mouth) EC50: The half maximal effective concentration.

Table 4: Pharmacokinetic Properties

| Species | Dose | Key Parameter | Value | Reference |

| Mice | 50 mg/kg, single oral dose | Plasma Concentration | > 500 ng/ml for 12 hours | [2][4] |

Signaling Pathways

CP-547,632 targets the VEGFR-2 and FGFR signaling pathways, which are crucial for angiogenesis.

Figure 2: Targeted Signaling Pathways of CP-547,632.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 of CP-547,632 against VEGFR-2.

Figure 3: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

CP-547,632 TFA

-

ATP

-

96-well microtiter plates

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well microtiter plate with poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer to remove unbound substrate.

-

Prepare serial dilutions of CP-547,632 in kinase buffer.

-

Add the recombinant VEGFR-2 kinase to each well.

-

Add the different concentrations of CP-547,632 to the respective wells. Include a no-inhibitor control and a no-kinase control.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the kinase) to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and wash the plate to remove unbound reagents.

-

Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.

Cellular VEGFR-2 Phosphorylation Assay

This protocol details a Western blot-based method to assess the inhibitory effect of CP-547,632 on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Porcine Aortic Endothelial (PAE) cells stably expressing human VEGFR-2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human VEGF-A

-

CP-547,632 TFA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-VEGFR-2 antibody

-

Anti-phospho-VEGFR-2 (e.g., anti-pY1175) antibody

-

Protein A/G agarose beads for immunoprecipitation

-

SDS-PAGE gels and blotting apparatus

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Plate PAE-VEGFR-2 cells and grow to near confluency.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of CP-547,632 for 1-2 hours.

-

Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

For immunoprecipitation, incubate equal amounts of protein from each sample with an anti-VEGFR-2 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-receptor complexes.

-

Wash the immunoprecipitates several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with an anti-phospho-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

To control for protein loading, strip the membrane and re-probe with a total anti-VEGFR-2 antibody.

-

Quantify the band intensities to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CP-547,632 in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Human tumor cell line (e.g., Colo-205)

-

Matrigel (optional)

-

CP-547,632 TFA

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal housing and handling facilities compliant with institutional guidelines

Procedure:

-

Expand the chosen human tumor cell line in culture.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of CP-547,632 in the vehicle.

-

Administer CP-547,632 or vehicle to the respective groups daily by oral gavage at the predetermined doses.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.

-

Monitor the body weight and general health of the animals throughout the study.

-

Continue the treatment for a specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth data to determine the extent of tumor growth inhibition for each treatment group.

Conclusion

CP-547,632 is a potent, ATP-competitive inhibitor of VEGFR-2 and FGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical potential of CP-547,632 and similar molecules is warranted to advance the development of targeted therapies for cancer.

References

The Role of CP-547,632 TFA in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily through VEGF receptor-2 (VEGFR-2), is a key regulator of this process. Consequently, targeting VEGFR-2 has become a cornerstone of anti-angiogenic cancer therapy. This technical guide provides an in-depth overview of CP-547,632 TFA, a potent small molecule inhibitor of VEGFR-2, and its role in modulating angiogenesis. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action of CP-547,632 TFA

CP-547,632 is a novel isothiazole derivative that functions as an orally active, ATP-competitive inhibitor of receptor tyrosine kinases.[1][2] Its primary targets are VEGFR-2 and basic fibroblast growth factor (FGF) receptor, two key drivers of angiogenesis.[1][2] By binding to the ATP-binding site of the kinase domain, CP-547,632 effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2]

The trifluoroacetic acid (TFA) salt of CP-547,632 is a commonly used formulation in research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of CP-547,632 TFA in inhibiting angiogenesis.

Table 1: In Vitro Inhibitory Activity of CP-547,632

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| VEGFR-2 | Tyrosine Kinase Activity | 11 | [2] |

| FGF Receptor | Tyrosine Kinase Activity | 9 | [2] |

| VEGFR-2 | VEGF-stimulated Autophosphorylation (in whole cells) | 6 | [2] |

Table 2: In Vivo Efficacy of CP-547,632

| Assay | Model | Endpoint | EC50 / Inhibition | Reference |

| VEGFR-2 Phosphorylation | NIH3T3/H-ras Tumor Bearing Mice | Inhibition of tumor VEGFR-2 phosphorylation | 590 ng/ml (EC50) | [2] |

| Corneal Angiogenesis | BALB/c Mice (VEGF-induced) | Inhibition of neovascularization | Potent Inhibition | [2] |

| Sponge Angiogenesis | Mice (VEGF- or bFGF-induced) | Inhibition of angiogenesis | Potent Inhibition | [3] |

Table 3: Antitumor Efficacy of Oral CP-547,632 in Human Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Various Human Xenografts | Once daily oral administration | Up to 85% | [2] |

| Colo-205 (Colon) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |

| DLD-1 (Colon) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |

| MDA-MB-231 (Breast) | 6.25-100 mg/kg/day (p.o.) for 10-24 days | Dose-dependent | [1] |

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition by CP-547,632

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. CP-547,632, by blocking the initial autophosphorylation step, effectively shuts down these pro-angiogenic signals.

Experimental Workflow: In Vivo Corneal Angiogenesis Assay

The mouse corneal micropocket assay is a standard in vivo model to assess angiogenesis. A pellet containing a pro-angiogenic factor (e.g., VEGF) is implanted into the normally avascular cornea. The extent of new blood vessel growth towards the pellet is then quantified over time. Anti-angiogenic compounds like CP-547,632 can be administered systemically to evaluate their inhibitory effects.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Activity Assay

This assay measures the direct inhibitory effect of CP-547,632 on VEGFR-2 kinase activity.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

CP-547,632 TFA (in DMSO)

-

Kinase assay buffer

-

96-well plates

-

Plate reader for luminescence or radioactivity detection

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate in each well of a 96-well plate.

-

Add serial dilutions of CP-547,632 TFA to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Calculate the percentage of inhibition for each concentration of CP-547,632 and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Mouse Corneal Micropocket Angiogenesis Assay

This assay evaluates the anti-angiogenic activity of CP-547,632 in a living animal model.

-

Pellet Preparation:

-

Prepare a sterile mixture of sucralfate and Hydron (poly-HEMA) polymer.

-

Incorporate a known amount of VEGF into the polymer mixture.

-

Cast the mixture into small, uniform pellets and allow them to dry.

-

-

Surgical Procedure:

-

Anesthetize a mouse (e.g., BALB/c).

-

Using a dissecting microscope, create a small pocket in the corneal stroma, approximately 1-1.5 mm from the limbus.

-

Insert a single VEGF-containing pellet into the pocket.

-

-

Treatment and Observation:

-

Administer CP-547,632 TFA to the mice via the desired route (e.g., oral gavage) at various doses, starting from the day of surgery. A control group should receive the vehicle.

-

Examine the corneas daily using a slit-lamp biomicroscope.

-

On a predetermined day (e.g., day 5 or 7), capture images of the corneas.

-

-

Quantification:

-

Measure the length of the newly formed blood vessels extending from the limbal vasculature towards the pellet.

-

Measure the circumferential area of neovascularization (often expressed in "clock hours").

-

Calculate an index of angiogenesis (e.g., vessel area) based on these measurements.

-

Compare the angiogenic response in the treated groups to the control group to determine the extent of inhibition.

-

Conclusion

CP-547,632 TFA is a potent and selective inhibitor of VEGFR-2 and FGF receptor kinases, demonstrating significant anti-angiogenic and antitumor activity both in vitro and in vivo. Its ability to be administered orally further enhances its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the methods used to evaluate this promising compound. Further clinical investigation of CP-547,632 and similar molecules is warranted to fully elucidate their therapeutic potential in the treatment of cancer and other angiogenesis-dependent diseases.

References

CP-547,632 TFA: A Technical Guide for Researchers

An In-depth Analysis of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) Kinase Inhibitor

This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of CP-547,632 trifluoroacetate (TFA). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent kinase inhibitor. This document details key experimental protocols and presents signaling pathways and experimental workflows through structured diagrams.

Molecular Structure and Properties

CP-547,632 is a novel isothiazole derivative that acts as a potent, orally bioavailable, and ATP-competitive inhibitor of VEGFR-2 and FGF kinases. The trifluoroacetate salt form is commonly used in research settings.

Table 1: Physicochemical Properties of CP-547,632 and its TFA Salt

| Property | CP-547,632 (Free Base) | CP-547,632 TFA | Trifluoroacetic Acid (TFA) |

| Molecular Formula | C20H24BrF2N5O3S[1] | C22H25BrF5N5O5S[2] | C2HF3O2 |

| Molecular Weight | 532.4 g/mol [1] | 646.43 g/mol [2] | 114.02 g/mol |

| Appearance | Solid powder | Off-white to light yellow solid[2] | Colorless, fuming liquid[3] |

| CAS Number | 252003-65-9[1] | 2805804-54-8[2] | 76-05-1 |

| SMILES | C(CCN1CCCC1)CNC(=O)Nc2c(C(=O)N)c(ns2)OCc3c(cc(cc3F)Br)F[1] | Not directly available | FC(F)(F)C(=O)O[4] |

| InChI Key | HXHAJRMTJXHJJZ-UHFFFAOYSA-N[1] | Not directly available | DTQVDTLACAAQTR-UHFFFAOYSA-N |

Mechanism of Action

CP-547,632 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by signaling through the VEGF/VEGFR pathway.[6]

By competing with ATP for the binding site on the kinase domain of VEGFR-2, CP-547,632 prevents the autophosphorylation of the receptor, which is a crucial step in the activation of downstream signaling cascades.[6] This inhibition leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]

In Vitro and In Vivo Activity

CP-547,632 has demonstrated potent inhibitory activity in both enzymatic and cell-based assays, as well as significant anti-tumor efficacy in preclinical animal models.

Table 2: In Vitro and In Vivo Inhibitory Activity of CP-547,632

| Assay Type | Target/Model | Parameter | Value |

| Enzymatic Assay | VEGFR-2 Kinase | IC50 | 11 nM[5] |

| FGF Kinase | IC50 | 9 nM[5] | |

| Cell-Based Assay | VEGF-stimulated VEGFR-2 Autophosphorylation | IC50 | 6 nM[5] |

| In Vivo Assay | VEGFR-2 Phosphorylation in NIH3T3/H-ras Tumors (mice) | EC50 | 590 ng/mL[5] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.

Methodology:

-

Reagent Preparation: Prepare a kinase assay buffer, a solution of recombinant human VEGFR-2 enzyme, a poly(Glu, Tyr) 4:1 substrate solution, and an ATP solution. Prepare serial dilutions of CP-547,632 TFA in the kinase buffer.

-

Assay Plate Setup: In a 96-well plate, add the kinase buffer, followed by the diluted CP-547,632 TFA or a vehicle control.

-

Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and the substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.

-

Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Cellular VEGFR-2 Autophosphorylation Assay

This assay measures the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2.

-

Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Treat the cells with various concentrations of CP-547,632 TFA for a predetermined time.

-

VEGF Stimulation: Stimulate the cells with VEGF to induce VEGFR-2 autophosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

-

Quantification: Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Mouse Corneal Angiogenesis Assay

This in vivo model assesses the anti-angiogenic activity of CP-547,632.[7]

Methodology:

-

Pellet Preparation: Prepare slow-release pellets containing a pro-angiogenic factor such as VEGF or bFGF, along with sucralfate and a polymer like Hydron.[7]

-

Surgical Implantation: Surgically create a micropocket in the avascular cornea of an anesthetized mouse and implant the pellet.[7]

-

Compound Administration: Administer CP-547,632 TFA or a vehicle control to the mice daily, typically via oral gavage.

-

Observation and Quantification: After a set period (usually 5-6 days), observe and quantify the extent of new blood vessel growth from the limbus towards the pellet using a slit lamp biomicroscope.[7]

-

Data Analysis: Compare the area of neovascularization between the treated and control groups to determine the inhibitory effect of CP-547,632.

Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of CP-547,632 in a setting that mimics human cancer.[8]

Methodology:

-

Cell Culture: Culture a human tumor cell line of interest (e.g., colon, breast, lung).

-

Tumor Implantation: Subcutaneously inject the tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

-

Treatment: Administer CP-547,632 TFA or a vehicle control to the mice according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.

Conclusion

CP-547,632 TFA is a potent dual inhibitor of VEGFR-2 and FGF kinases with significant anti-angiogenic and anti-tumor activity. Its well-characterized mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the biological effects of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CP-547,632 TFA: A VEGFR/FGFR Kinase Inhibitor

Groton, CT - This technical whitepaper provides an in-depth overview of the discovery, development, and mechanism of action of CP-547,632, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor kinases. Developed by Pfizer Global Research and Development, this small molecule, identified as a novel isothiazole derivative, has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models, leading to its investigation in clinical trials for the treatment of various human malignancies.

Introduction: Targeting Angiogenesis in Cancer Therapy

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. Signaling through the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways plays a central role in initiating and sustaining tumor-associated angiogenesis. Consequently, the inhibition of these signaling cascades has emerged as a promising strategy in cancer therapy. CP-547,632 was developed to target key receptor tyrosine kinases within these pathways, specifically VEGFR-2 and FGFR, thereby disrupting downstream signaling and inhibiting the angiogenic process.

Discovery and Chemical Synthesis

CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, was identified through a targeted drug discovery program aimed at identifying potent and selective small molecule inhibitors of VEGFR-2. The synthesis of CP-547,632 is detailed in United States Patent 6,235,764. The trifluoroacetic acid (TFA) salt form of the compound is often used in research and development.

Mechanism of Action

CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 and basic FGF receptor tyrosine kinases.[1] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 and FGFR signaling inhibits endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

The following diagram illustrates the signaling pathways targeted by CP-547,632:

Caption: CP-547,632 inhibits VEGFR-2 and FGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-547,632 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target Kinase | IC50 (nM) | Selectivity vs. VEGFR-2 | Reference |

| VEGFR-2 | 11 | - | [2] |

| bFGF Receptor | 9 | ~1.2x | [2] |

| EGFR/Tie-2 Chimera | <10-fold selective | <10x | [3] |

| Platelet-Derived Growth Factor Receptor β | >2500 | >227x | [3] |

| Epidermal Growth Factor Receptor | >10000 | >909x | [3] |

| Insulin Receptor | >10000 | >909x | [3] |

Table 2: Cellular Activity

| Assay | Cell Type | IC50 (nM) | Reference |

| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole cell assay | 6 | [2] |

| VEGF-stimulated Thymidine Incorporation | HUVEC | 14 | [3] |

| bFGF-stimulated Thymidine Incorporation | HUVEC | 53 | [3] |

Table 3: In Vivo Efficacy and Pharmacodynamics

| Model | Parameter | Value | Reference |

| NIH3T3/H-ras Tumor-bearing Mice | VEGFR-2 Phosphorylation Inhibition (EC50) | 590 ng/mL | [2] |

| Human Xenograft Models (Colo-205) | Tumor Growth Inhibition (100 mg/kg/day) | up to 85% | [2] |

| Human Xenograft Models (MDA-MB-231) | Tumor Growth Inhibition | up to 80% | [3] |

| Human Xenograft Models (EBC-1, H460) | Tumor Growth Inhibition (100 mg/kg/day) | ~50% | [3] |

Table 4: Clinical Pharmacokinetics (in combination with Paclitaxel and Carboplatin)

| Parameter | Value | Reference |

| Half-life | ~32 hours | [4] |

| Maximum Tolerated Dose | 200 mg/day | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and development of CP-547,632.

Chemical Synthesis

The synthesis of 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide (CP-547,632) is described in detail in United States Patent 6,235,764, example 30. The synthesis involves a multi-step process culminating in the formation of the final isothiazole derivative.

In Vitro Kinase Assays

The inhibitory activity of CP-547,632 against various tyrosine kinases was determined using standard in vitro kinase assays. A typical protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains are used as the enzyme source. A generic tyrosine-containing polypeptide, such as poly(Glu,Tyr) 4:1, serves as the substrate.

-

Reaction Mixture: The kinase, substrate, and various concentrations of the test compound (CP-547,632) are incubated in a buffer containing ATP and appropriate cofactors (e.g., MgCl2, MnCl2).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including ELISA-based assays using a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

-

IC50 Determination: The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.

Whole-Cell VEGFR-2 Phosphorylation Assay

This assay measures the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[3]

-

Cell Culture: Porcine aortic endothelial cells stably expressing full-length human VEGFR-2 are serum-starved to reduce basal receptor phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of CP-547,632.

-

VEGF Stimulation: The cells are then stimulated with a defined concentration of VEGF (e.g., 500 ng/mL) to induce VEGFR-2 autophosphorylation.

-

Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-2 is immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2. The total amount of VEGFR-2 is also determined using a specific anti-VEGFR-2 antibody for normalization.

-

Quantification: The band intensities are quantified to determine the IC50 value.

In Vivo Angiogenesis Assays

This assay provides a quantitative measure of VEGF-induced angiogenesis in vivo.[3]

-

Pellet Implantation: A small, slow-release pellet containing VEGF is surgically implanted into a micropocket created in the avascular cornea of a mouse.

-

Compound Administration: The mice are treated orally with CP-547,632 or vehicle control daily for a specified period (e.g., 5 days).

-

Angiogenesis Assessment: The extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.

This assay allows for the direct comparison of the inhibitory activity of CP-547,632 against both FGF- and VEGF-induced angiogenesis.[2]

-

Sponge Implantation: A sterile sponge containing either bFGF or VEGF is implanted subcutaneously in mice.

-

Compound Administration: The animals are treated with CP-547,632 or vehicle.

-

Angiogenesis Quantification: After a defined period, the sponges are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the sponge, which is indicative of the amount of blood vessel infiltration.

Human Tumor Xenograft Models

The anti-tumor efficacy of CP-547,632 was evaluated in athymic mice bearing human tumor xenografts.[2]

-

Tumor Cell Implantation: Human tumor cells (e.g., Colo-205, MDA-MB-231) are injected subcutaneously into the flank of athymic (nude) mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. CP-547,632 is administered orally on a daily schedule.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.

The following diagram illustrates the general workflow for the discovery and preclinical development of an anti-angiogenic agent like CP-547,632.

Caption: Drug discovery and development workflow for CP-547,632.

Clinical Development

CP-547,632 has been evaluated in clinical trials for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and others.[4][5] A Phase I trial in advanced NSCLC explored the safety and pharmacokinetics of CP-547,632 in combination with standard chemotherapy (paclitaxel and carboplatin).[4] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg per day, with common adverse events including diarrhea, fatigue, and nausea.[4] The compound demonstrated a half-life of approximately 32 hours and achieved plasma concentrations associated with anti-angiogenic activity in preclinical models at doses of 150 mg and above.[4]

Conclusion

CP-547,632 is a potent and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases that has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical studies. Its development represents a targeted approach to cancer therapy by disrupting key signaling pathways essential for tumor growth and vascularization. While further clinical investigation is required to fully elucidate its therapeutic potential, the discovery and development of CP-547,632 provide a valuable case study in the rational design and preclinical evaluation of novel kinase inhibitors for the treatment of cancer.

References

- 1. A Mouse Model of the Cornea Pocket Assay for Angiogenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]

- 5. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Studies of CP-547,632 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547,632 is a potent, orally bioavailable small molecule inhibitor targeting key tyrosine kinases involved in tumor angiogenesis. Specifically, it is a competitive inhibitor of the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinase.[1][2][3] By inhibiting these signaling pathways, CP-547,632 aims to disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. This document provides a comprehensive overview of the pivotal preclinical studies that have characterized the pharmacological profile of CP-547,632, presented here as its trifluoroacetate (TFA) salt.

Mechanism of Action

CP-547,632 functions by blocking the signaling cascade initiated by VEGF and bFGF, which are crucial for endothelial cell proliferation and migration.[2] The primary target is VEGFR-2, a key receptor in the VEGF signaling pathway that mediates angiogenesis.[2] Inhibition of VEGFR-2 autophosphorylation blocks downstream signaling, leading to an anti-angiogenic effect. The compound also demonstrates potent inhibition of the bFGF kinase, another important mediator of angiogenesis.[1][2] Its selectivity for VEGFR-2 and bFGF kinases over other related tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ), has been established.[1][2][4]

Caption: Mechanism of action for CP-547,632.

Quantitative Data Summary

The preclinical efficacy of CP-547,632 has been quantified through various in vitro and in vivo assays. The data is summarized below for clarity and comparison.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Source |

| VEGFR-2 | 11 | [1][2] |

| bFGF Kinase | 9 | [1][2] |

| EGFR | >10,000 | [1][2] |

| PDGFRβ | >10,000 | [1][2] |

Table 2: Cellular and In Vivo Efficacy

| Assay Type | Metric | Value | Source |

| Whole Cell VEGFR-2 Autophosphorylation | IC50 | 6 nM | [2] |

| In Vivo VEGFR-2 Phosphorylation (NIH3T3/H-ras tumors) | EC50 | 590 ng/mL (plasma concentration) | [1][2] |

| Human Tumor Xenograft Growth Inhibition (once daily p.o.) | % Inhibition | up to 85% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of these preclinical findings.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of CP-547,632 required to inhibit the activity of target kinases by 50% (IC50).

-

Protocol:

-

Enzyme Source: Recombinant human kinase domains (e.g., VEGFR-2, bFGF, EGFR, PDGFRβ).

-

Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1.

-

Assay Principle: A multi-well plate-based ELISA format is used. Plates are coated with the substrate.

-

Reaction: The kinase, ATP, and varying concentrations of CP-547,632 are added to the wells and incubated to allow for substrate phosphorylation.

-

Detection: The level of phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

-

Caption: Workflow for the in vitro kinase inhibition assay.

Whole-Cell VEGFR-2 Autophosphorylation Assay

This assay measures the ability of CP-547,632 to inhibit the phosphorylation of VEGFR-2 within a cellular context.

-

Protocol:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2.

-

Cell Culture: Cells are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of CP-547,632.

-

Stimulation: Cells are stimulated with VEGF to induce VEGFR-2 autophosphorylation.

-

Lysis: Cells are lysed, and protein concentration is determined.

-

Analysis: An ELISA-based assay is used. A capture antibody for total VEGFR-2 is coated on a plate. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated form of VEGFR-2.

-

Data Analysis: The signal corresponding to phosphorylated VEGFR-2 is normalized to the total VEGFR-2 and plotted against the inhibitor concentration to determine the IC50.

-

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the efficacy of CP-547,632 in a living organism bearing a human tumor.

-

Protocol:

-

Animal Model: Athymic (nude) mice are used, which lack a functional immune system and can accept human tumor xenografts.

-

Tumor Implantation: Human tumor cells (e.g., colon, lung, or breast cancer cell lines) are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. CP-547,632 is administered orally (p.o.) once daily.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

-

References

Understanding the TFA Salt in CP-547632: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor tyrosine kinases.[1][2] Its role in targeting critical angiogenesis pathways has made it a subject of significant interest in oncology research. This technical guide provides an in-depth overview of CP-547632, with a particular focus on the implications of its potential formulation as a trifluoroacetic acid (TFA) salt. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its study.

Introduction to CP-547632 and the Significance of the TFA Salt

CP-547632 is a novel isothiazole derivative that competitively inhibits ATP binding to the kinase domain of VEGFR-2 and FGF receptors, crucial mediators of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. By inhibiting these signaling pathways, CP-547632 demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models.[1][2][3]

While the published literature on CP-547632 does not extensively detail a specific trifluoroacetate (TFA) salt form, the use of TFA is common in the synthesis and purification of small molecules and peptides.[4][5] TFA salts can arise from the use of trifluoroacetic acid during reversed-phase high-performance liquid chromatography (HPLC) purification.[4] It is crucial for researchers to be aware of the potential presence of residual TFA, as it can have biological effects. Studies have shown that TFA salts can sometimes influence experimental outcomes, including cell proliferation assays.[5][6] Therefore, understanding the potential impact of the TFA counter-ion is essential for the accurate interpretation of experimental data.

Mechanism of Action

CP-547632 exerts its anti-angiogenic effects by targeting key receptor tyrosine kinases involved in endothelial cell proliferation, migration, and survival.

2.1. Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Upon binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a downstream signaling cascade, leading to endothelial cell proliferation, migration, and tube formation. CP-547632 acts as an ATP-competitive inhibitor at the VEGFR-2 kinase domain, blocking autophosphorylation and subsequent downstream signaling.[2]

2.2. Inhibition of FGF Receptor Signaling

Basic Fibroblast Growth Factor (bFGF) is another potent pro-angiogenic factor that signals through its receptor (FGFR). Similar to VEGFR-2, the binding of bFGF to its receptor leads to receptor dimerization, activation of its tyrosine kinase domain, and initiation of downstream signaling pathways that promote angiogenesis. CP-547632 has been shown to be a potent inhibitor of FGF kinases as well.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of CP-547632.

Quantitative Data

The following tables summarize the key in vitro and in vivo potency and efficacy data for CP-547632.

Table 1: In Vitro Potency of CP-547632

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| VEGFR-2 Kinase | 11 | Enzyme Assay | [1][2] |

| FGF Kinase | 9 | Enzyme Assay | [1][2] |

| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Whole Cell Assay | [1][2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of CP-547632

| Parameter | Value | Animal Model | Dosing | Reference |

| VEGFR-2 Phosphorylation Inhibition (EC50) | 590 ng/mL | NIH3T3/H-ras tumor-bearing mice | Oral | [1][2] |

| Tumor Growth Inhibition (Colo-205) | 85% | Athymic mice with human xenografts | Once daily oral | [3] |

| Tumor Growth Inhibition (MDA-MB-231) | 80% | Athymic mice with human xenografts | Once daily oral | [3] |

| Half-life (t1/2) | ~32 hours | Human (NSCLC patients) | Oral | [7] |

| Maximum Tolerated Dose (in combination with paclitaxel and carboplatin) | 200 mg/day | Human (NSCLC patients) | Oral | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CP-547632.

4.1. In Vitro VEGFR-2 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of CP-547632 on VEGFR-2 kinase activity.

-

Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable detection system.

-

Protocol:

-

Coat 96-well plates with the poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of CP-547632 in a suitable solvent (e.g., DMSO).

-

In each well, add the VEGFR-2 kinase, the diluted CP-547632 or vehicle control, and kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Stop the reaction by washing the plate.

-

Add a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and incubate.

-

After washing, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CP-547632.

-

4.2. In Vivo Corneal Angiogenesis Assay

-

Objective: To assess the anti-angiogenic activity of CP-547632 in a live animal model.

-

Materials: Anesthetized mice, VEGF-containing pellets, hydron polymer, surgical instruments, CP-547632 formulation for oral administration, and a slit-lamp biomicroscope.

-

Protocol:

-

Prepare pellets containing VEGF embedded in a slow-release hydron polymer.

-

Under anesthesia, create a micropocket in the cornea of each mouse.

-

Implant a VEGF-containing pellet into the corneal pocket.

-

Administer CP-547632 or a vehicle control orally to the mice daily for a specified period (e.g., 5 days).

-

At the end of the treatment period, examine the corneas under a slit-lamp biomicroscope.

-

Quantify the angiogenic response by measuring the area of neovascularization.

-

Compare the extent of angiogenesis in the CP-547632-treated group to the control group.

-

Experimental Workflow Diagram

Caption: Workflow for the in vivo corneal angiogenesis assay.

The Role and Considerations of the TFA Salt

As previously mentioned, while specific data on a CP-547632 TFA salt is scarce, the use of trifluoroacetic acid in purification makes its presence a possibility.

5.1. Potential for Biological Activity

Residual TFA in a compound formulation can exhibit biological activity. For instance, some studies on peptides have indicated that TFA can inhibit cell growth at certain concentrations.[5] Conversely, other reports suggest a growth-promoting effect in specific cell lines.[5] This highlights the importance of either quantifying the amount of residual TFA or exchanging the TFA salt for a more biologically inert counter-ion, such as hydrochloride or acetate, especially for sensitive in vitro assays.

5.2. Physicochemical Properties

The salt form of a drug can influence its physicochemical properties, including solubility, stability, and hygroscopicity. While no specific data is available for the TFA salt of CP-547632, researchers should be mindful that different salt forms can have different handling and formulation characteristics.

5.3. TFA Removal or Exchange

For experiments where the presence of TFA is a concern, several methods can be employed for its removal or exchange. These typically involve techniques like ion-exchange chromatography or repeated lyophilization from a solution containing a different acid (e.g., hydrochloric acid).[4][9]

Conclusion

CP-547632 is a potent dual inhibitor of VEGFR-2 and FGF receptor kinases with significant potential as an anti-angiogenic agent in cancer therapy. While the specific TFA salt of CP-547632 is not extensively documented, an understanding of the potential implications of TFA as a counter-ion is crucial for researchers in this field. Careful consideration of the salt form and potential for residual TFA is necessary for the accurate design and interpretation of preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for scientists and professionals involved in the development and investigation of CP-547632 and similar targeted therapies.

References

- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. lifetein.com [lifetein.com]

- 5. genscript.com [genscript.com]

- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

Methodological & Application

Application Notes and Protocols for CP-547632 TFA in In Vitro Experiments

These application notes provide detailed protocols for the in vitro evaluation of CP-547632 trifluoroacetate (TFA), a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases. The following sections offer comprehensive methodologies for key experiments, data presentation, and visual representations of signaling pathways and experimental workflows to guide researchers, scientists, and drug development professionals.

Introduction

CP-547632 is an orally active, ATP-competitive inhibitor of VEGFR-2 and FGF kinases.[1] Signaling through the VEGF receptor is a critical pathway for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CP-547632 has been shown to potently inhibit both VEGF- and bFGF-stimulated signaling and proliferation in endothelial cells. The trifluoroacetate salt form of CP-547632 is often used in research settings. These protocols are designed to facilitate the investigation of its mechanism of action and efficacy in a laboratory setting.

Data Presentation

The inhibitory activity of CP-547632 has been quantified in various in vitro assays. The following table summarizes the key IC50 values for this compound.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| VEGFR-2 Kinase Autophosphorylation | Enzyme Assay | 11 nM | [2] |

| bFGF Receptor Kinase | Enzyme Assay | 9 nM | [2] |

| VEGF-Stimulated VEGFR-2 Phosphorylation | Porcine Aorta Endothelial Cells expressing VEGFR-2 | 6 nM | [3][2] |

| VEGF-Stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM | |

| bFGF-Stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been created using the DOT language.

References

Application Notes and Protocols for CP-547632 TFA in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547632 is a potent, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] As a key mediator of angiogenesis, the signaling cascade initiated by the binding of VEGF to VEGFR-2 is crucial for the proliferation, migration, and survival of endothelial cells.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and retinopathies, making VEGFR-2 a prime target for therapeutic intervention. The trifluoroacetate (TFA) salt of CP-547632 is a common formulation for research purposes. These application notes provide detailed protocols for designing and executing cell-based assays to evaluate the efficacy of CP-547632 TFA in inhibiting key angiogenesis-related cellular processes.

Mechanism of Action

CP-547632 acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor upon VEGF stimulation. This blockade of phosphorylation inhibits the activation of downstream signaling pathways responsible for promoting endothelial cell proliferation, migration, and survival.

Data Presentation

The following tables summarize the quantitative data for the inhibitory activity of CP-547632 in various key assays.

| Assay | Description | Cell Line/System | IC50 / EC50 | Reference |

| VEGFR-2 Kinase Inhibition | Inhibition of VEGFR-2 kinase autophosphorylation in a cell-free enzymatic assay. | Recombinant Human VEGFR-2 | 11 nM | [1][2] |

| VEGFR-2 Phosphorylation | Inhibition of VEGF-stimulated VEGFR-2 phosphorylation in a whole-cell assay. | Porcine Aortic Endothelial Cells expressing VEGFR-2 | 6 nM | [1][2] |

| Cell Proliferation | Inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells. | HUVEC | 14 nM | [2] |

| In Vivo VEGFR-2 Phosphorylation | Inhibition of VEGFR-2 phosphorylation in tumors following oral administration. | NIH3T3/H-ras tumors in mice | 590 ng/mL (plasma concentration) | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining accurate and reproducible results. Due to the hydrophobic nature of CP-547632, dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-